N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide
Description
N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a combination of pyridine, pyrimidine, and piperazine moieties
Properties
IUPAC Name |
N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O2/c1-13(2)25-15-14(5-3-6-18-15)21-17(24)23-11-9-22(10-12-23)16-19-7-4-8-20-16/h3-8,13H,9-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIJFIBBQYBACU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)NC(=O)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine and pyrimidine intermediates, which are then coupled with piperazine under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyridine, pyrimidine, and piperazine derivatives, such as:
Palbociclib: A pyridopyrimidine derivative used as a breast cancer drug.
Dilmapimod: A pyridopyrimidine derivative with potential activity against rheumatoid arthritis.
Uniqueness
N-(2-propan-2-yloxypyridin-3-yl)-4-pyrimidin-2-ylpiperazine-1-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structural features allow for a wide range of chemical modifications, making it a versatile compound for research and development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
